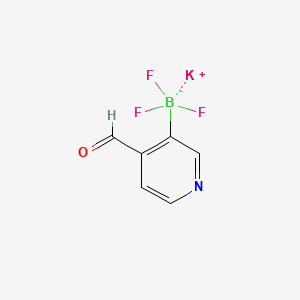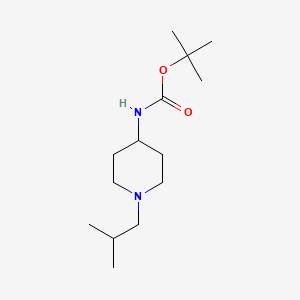
4-(N-BOC-Amino)-1-isobutylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-BOC-Amino)-1-isobutylpiperidine is a chemical compound that features a piperidine ring with an isobutyl group and a tert-butoxycarbonyl (BOC) protected amino group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-1-isobutylpiperidine typically involves the protection of the amino group with a BOC group. One common method involves reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out at room temperature and yields the BOC-protected amine in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(N-BOC-Amino)-1-isobutylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The BOC-protected amine can participate in nucleophilic substitution reactions where the BOC group is replaced by other functional groups.
Deprotection Reactions: The BOC group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Acidic reagents such as TFA or HCl are used under mild conditions to remove the BOC group without affecting other functional groups.
Major Products Formed
Substitution Reactions: The major products are substituted piperidine derivatives with various functional groups replacing the BOC group.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized in subsequent reactions.
Scientific Research Applications
4-(N-BOC-Amino)-1-isobutylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(N-BOC-Amino)-1-isobutylpiperidine primarily involves its role as a protected amine. The BOC group stabilizes the amine, preventing it from reacting with other reagents during multi-step synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, acting as a nucleophile or base.
Comparison with Similar Compounds
Similar Compounds
4-(N-CBZ-Amino)-1-isobutylpiperidine: Similar to the BOC-protected compound but uses a benzyl carbamate (CBZ) group for protection.
4-(N-FMOC-Amino)-1-isobutylpiperidine: Uses a fluorenylmethyloxycarbonyl (FMOC) group for protection.
Uniqueness
4-(N-BOC-Amino)-1-isobutylpiperidine is unique due to the stability and ease of removal of the BOC group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required.
Properties
IUPAC Name |
tert-butyl N-[1-(2-methylpropyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)10-16-8-6-12(7-9-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUVANOLOWCXBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693179 |
Source


|
| Record name | tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284584-48-0 |
Source


|
| Record name | tert-Butyl [1-(2-methylpropyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

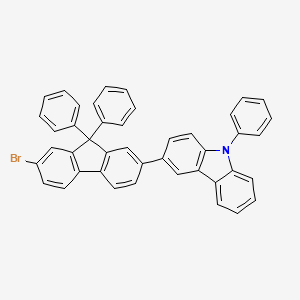
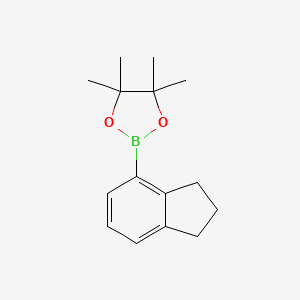
![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)
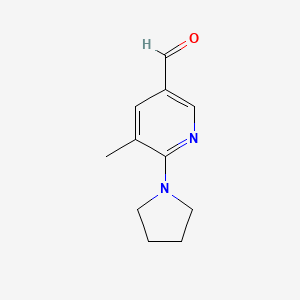

![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)
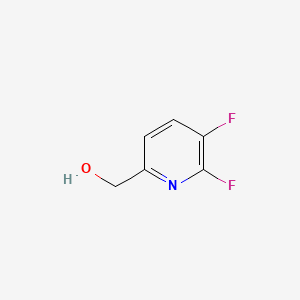
![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)
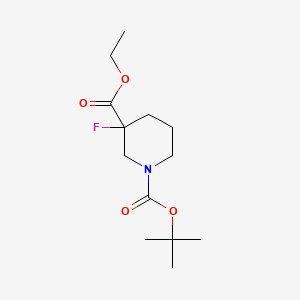
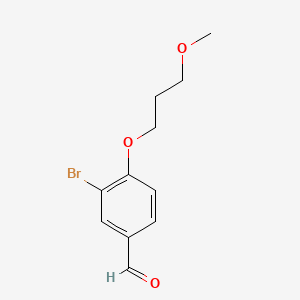
![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)
